[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate
Description
This compound is a structurally complex molecule featuring multiple chiral centers and functional groups critical to its bioactivity. Its backbone includes:
- Diaminomethylideneamino (guanidino) group at the pentanoyl position, enhancing hydrogen-bonding interactions with biological targets .
- 4-Hydroxyphenyl substituent linked via an amino-propanoyl moiety, which may confer antioxidant or receptor-binding properties similar to tyrosine derivatives .
- Methylamino acetyl group, a unique ester modification that distinguishes it from related compounds (e.g., ethyl ester derivatives in ).
The molecular weight is approximately ~585 g/mol (estimated from analogous structures in ), with a calculated XLogP3 of -0.7 to 1.2, suggesting moderate hydrophilicity .
Properties
CAS No. |
90549-86-3 |
|---|---|
Molecular Formula |
C27H37N7O6 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C27H37N7O6/c1-31-16-23(36)40-26(39)22(15-17-6-3-2-4-7-17)34-25(38)21(8-5-13-32-27(29)30)33-24(37)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,31,35H,5,8,13-16,28H2,1H3,(H,33,37)(H,34,38)(H4,29,30,32)/t20-,21+,22-/m0/s1 |
InChI Key |
LSVKKWFHGHVOBV-BDTNDASRSA-N |
SMILES |
CNCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
CNCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CNCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Biological Activity
The compound [2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate is a complex peptide derivative that has garnered attention due to its potential biological activities. This article will explore its biological activity, focusing on its interactions, mechanisms, and therapeutic implications based on various research findings.
Molecular Characteristics
- Molecular Formula: C27H37N7O6
- Molecular Weight: 537.63 g/mol
- IUPAC Name: [2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate
- Hydrogen Bond Donors: 10
- Hydrogen Bond Acceptors: 13
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C27H37N7O6 |
| Molecular Weight | 537.63 g/mol |
| IUPAC Name | See above |
| Hydrogen Bond Donors | 10 |
| Hydrogen Bond Acceptors | 13 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been shown to exhibit activity as a peptide ligand, potentially influencing various signaling pathways.
- G Protein-Coupled Receptors (GPCRs): The compound may interact with GPCRs, which play a crucial role in cellular communication and signal transduction. Studies have indicated that peptides similar to this compound can modulate receptor activity, leading to physiological responses such as vasodilation or modulation of immune responses .
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the synthesis of critical biomolecules.
Study on Antitumor Activity
A recent study explored the antitumor potential of similar peptide compounds, highlighting their ability to induce apoptosis in cancer cells. The study reported that the mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to cell death .
Cardiovascular Effects
Research has demonstrated that compounds structurally related to this peptide can induce vasodilation through the release of nitric oxide (NO). This effect is mediated by the activation of endothelial nitric oxide synthase (eNOS), suggesting potential applications in treating hypertension and other cardiovascular diseases .
Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which may have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Summary of Biological Activities
Interaction with Receptors
| Receptor Type | Interaction Type | Implications |
|---|---|---|
| GPCRs | Modulation of signaling pathways | Potential for therapeutic applications |
| eNOS | Activation leading to NO production | Cardiovascular benefits |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological Profile
- Receptor Binding: The guanidino group may mimic arginine residues in receptor-ligand interactions (e.g., ACE inhibitors in ), enhancing potency compared to non-guanidinylated analogues .
- Metabolic Stability: The methylamino acetyl ester could slow hydrolysis compared to ethyl esters (), prolonging half-life .
Structure-Activity Relationships (SAR)
Research Findings and Data Tables
Physicochemical Properties
Bioactivity Comparison
Preparation Methods
Preparation Methods
Peptide Synthesis Strategy
The preparation of this compound is best approached via solid-phase peptide synthesis (SPPS) , which allows stepwise assembly of the peptide chain with high control over stereochemistry and sequence. The general method involves:
- Attachment of the C-terminal amino acid to a solid resin.
- Sequential coupling of protected amino acid derivatives.
- Use of protecting groups to mask reactive side chains (e.g., Boc, Fmoc for amines; Pbf or Pmc for guanidino groups).
- Activation of carboxyl groups using coupling reagents such as HATU, DIC, or EDC in the presence of bases like DIPEA.
- Final cleavage of the peptide from the resin with concomitant deprotection.
This approach is supported by patent EP2525830B1, which describes dipeptide-based prodrug linkers and peptide synthesis involving similar amino acid residues and protecting group strategies.
Key Synthetic Steps
Synthesis of the Methylaminoacetyl Moiety
- The methylaminoacetyl group can be introduced by coupling methylaminoacetic acid (or its activated derivative) to the N-terminus of the peptide chain.
- This step typically uses carbodiimide or uronium salt coupling agents to form the amide bond efficiently.
Incorporation of the Tyrosine Derivative
- The (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl residue requires protection of the phenolic hydroxyl group, often with tert-butyl (tBu) or benzyl (Bn) groups, to prevent side reactions during peptide elongation.
- After chain assembly, these protecting groups are removed under acidic or catalytic hydrogenation conditions.
Introduction of Guanidino Group-Containing Residue
- The 5-(diaminomethylideneamino)pentanoyl segment corresponds to an arginine residue.
- The guanidine side chain is protected using groups such as Pbf or Pmc during synthesis.
- Deprotection occurs during the final cleavage step.
Final Coupling and Purification
- After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails.
- Crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Purity and identity are confirmed by mass spectrometry and NMR spectroscopy.
Alternative Solution-Phase Synthesis
For specific intermediates or smaller peptide segments, solution-phase synthesis may be employed, especially for coupling dipeptides or tripeptides before final assembly on resin.
Analytical and Quality Control Measures
- Monitoring of coupling efficiency by Kaiser test or chloranil test during SPPS.
- Use of LC-MS to verify molecular weight after each coupling step.
- Final characterization by HPLC purity, mass spectrometry, and stereochemical analysis.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Resin loading | C-terminal amino acid + solid resin | Anchor peptide chain |
| Amino acid coupling | Fmoc-AA-OH, HATU/DIC, DIPEA | Peptide bond formation |
| Side chain protection | Boc, Fmoc, Pbf, tBu | Protect reactive groups |
| Methylaminoacetyl coupling | Methylaminoacetic acid derivative, coupling agent | Introduce N-terminal modification |
| Deprotection and cleavage | TFA with scavengers (e.g., water, TIS) | Remove protecting groups and release peptide |
| Purification | RP-HPLC | Obtain pure product |
| Characterization | LC-MS, NMR | Confirm structure and purity |
Research Findings and Optimization Notes
- The use of HATU as a coupling reagent improves yield and reduces racemization compared to carbodiimides alone.
- Protecting the phenolic hydroxyl of tyrosine is crucial to avoid side reactions during chain elongation.
- Guanidine protecting groups such as Pbf provide stability during synthesis and are efficiently removed under acidic conditions.
- The methylaminoacetyl moiety can be introduced either at the beginning or end of the synthesis, depending on solubility and reactivity considerations.
- Purification by RP-HPLC is essential due to the compound’s complexity and to remove truncated sequences or side products.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves sequential coupling reactions. For example, a peptide coupling reagent like HATU is used to conjugate (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with a primary amine intermediate (e.g., 2-amino-5-(4-amino-2-methyl-phenyl)-N-isopropyl-pyridine-3-carboxamide) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base . Purification is achieved via silica gel chromatography or Supercritical Fluid Chromatography (SFC) for stereochemical resolution . Key intermediates include boronate esters (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) for Suzuki-Miyaura cross-coupling reactions .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and detect impurities.
- Chiral HPLC or SFC : For enantiomeric purity assessment (e.g., Chiralpak® IC column with MeOH/CO₂ mobile phase) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS (electrospray ionization) confirms molecular weight (e.g., m/z 455.2 [M+H]⁺) .
Advanced Research Questions
Q. How can coupling reaction yields be optimized, particularly for sterically hindered intermediates?
Low yields in amide bond formation (e.g., 39% in Example 1 ) may arise from steric hindrance or poor solubility. Strategies include:
- Solvent screening : THF or DMF improves solubility of hydrophobic intermediates.
- Catalyst optimization : Palladium(II) acetate with ligand systems (e.g., catalyst A™) enhances cross-coupling efficiency in Suzuki reactions .
- Temperature control : Heating to 100°C in sealed tubes accelerates sluggish reactions .
Q. What methodologies ensure enantiopurity during chiral resolution?
Stereoisomers are resolved using chiral stationary phases (e.g., Chiralpak® OD or IC columns) with methanol/CO₂ mobile phases under specific conditions (e.g., 100 Bar pressure, 35°C). For example, SFC separation of isomers 1 and 2 achieved >98% enantiomeric excess (ee) . Preferential crystallization or kinetic resolution during synthesis (e.g., enzymatic desymmetrization) can also enhance stereochemical control .
Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS)?
Contradictions may arise from residual solvents, tautomerism, or ion suppression in MS. Solutions include:
- Multi-technique validation : Cross-validate NMR integration with HPLC purity assays.
- Isotopic pattern analysis : HRMS distinguishes between molecular ions and adducts.
- Dynamic NMR : Resolves tautomeric equilibria in diamidinourea moieties .
Q. What computational tools aid in reaction design and mechanistic studies?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states for coupling reactions. ICReDD’s reaction path search methods integrate experimental data with computational models to optimize conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Data Analysis and Experimental Design
Q. How to design stability studies for this compound under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Analytical monitoring : Use UPLC-MS to track degradation products.
- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
Q. What strategies improve the scalability of multi-step syntheses?
- Flow chemistry : Continuous processing minimizes intermediate isolation steps.
- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., catalyst loading, stoichiometry).
- In-line purification : Couple reactors with scavenger columns to remove byproducts .
Biological and Mechanistic Studies
Q. How can researchers study this compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors.
- Cryo-EM or X-ray crystallography : Resolves binding modes in enzyme complexes.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Fluorescence-based assays (e.g., Förster Resonance Energy Transfer) for proteases.
- Cell viability : MTT or ATP-luciferase assays in cancer cell lines.
- Membrane permeability : Caco-2 monolayer assays predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
